Tobramycin Carbamate Acetate is a derivative of the aminoglycoside antibiotic tobramycin, which is primarily derived from the bacterium Streptomyces tenebrarius. This compound is utilized for its antibacterial properties, particularly against Gram-negative bacteria, and is especially effective in treating infections caused by Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. Tobramycin itself has been widely used since its approval in the 1970s and is recognized for its role in managing various bacterial infections across different routes of administration, including inhalation, intravenous, and topical applications .
Tobramycin Carbamate Acetate is synthesized from tobramycin, which has been extensively studied and utilized in clinical settings. The compound's origins trace back to natural sources, specifically the Streptomyces species, which are known for producing a variety of antibiotics. The acetate form enhances the solubility and stability of tobramycin in various formulations .
Tobramycin Carbamate Acetate falls under the classification of aminoglycoside antibiotics. These compounds are characterized by their ability to inhibit bacterial protein synthesis by binding to ribosomal RNA. The specific structure of tobramycin allows it to target both Gram-positive and Gram-negative bacteria effectively .
The synthesis of Tobramycin Carbamate Acetate typically involves chemical modifications of the tobramycin molecule. This can include:
The synthesis process may involve multiple steps, including protection-deprotection strategies for functional groups, as well as purification techniques such as chromatography. Detailed reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity.
Tobramycin Carbamate Acetate retains the core structure of tobramycin while incorporating carbamate and acetate moieties. The molecular formula can be represented as , indicating its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
The structural analysis reveals that Tobramycin Carbamate Acetate consists of a 4,6-disubstituted 2-deoxystreptamine backbone with modifications at specific positions that enhance its interaction with bacterial ribosomes .
Tobramycin Carbamate Acetate undergoes various chemical reactions typical of aminoglycosides:
The stability of Tobramycin Carbamate Acetate is influenced by pH and temperature, which must be optimized during formulation development to ensure efficacy during storage and use.
Tobramycin Carbamate Acetate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding inhibits protein synthesis by preventing the formation of the initiation complex necessary for translating mRNA into proteins. Consequently, this leads to bacterial cell death.
Research indicates that Tobramycin can also affect the integrity of bacterial membranes, further contributing to its bactericidal activity against susceptible strains .
Relevant data on pharmacokinetics indicates that Tobramycin Carbamate Acetate follows similar absorption patterns as other aminoglycosides when administered via inhalation or injection .
Tobramycin Carbamate Acetate is primarily used in scientific research and clinical applications targeting:
Streptoalloteichus tenebrarius (formerly Streptomyces tenebrarius) possesses a complex genomic architecture enabling the biosynthesis of aminoglycoside antibiotics, including tobramycin carbamate (CTB) and apramycin [7]. The tobramycin biosynthetic gene cluster (BGC; GenBank AJ579650/AJ810851) spans ~20 kb and encodes enzymes for precursor assembly, modification, and resistance [2] [4]. Key structural genes include:
Parallelly, the apramycin BGC (AJ629123) shares early precursors (e.g., paromamine) with tobramycin but diverges at 6´-oxolividamine through enzymes like AprK (NDP-octodiose synthase) [3] [4]. This genomic coexistence necessitates precise engineering to minimize cross-pathway flux.
Table 1: Core Genes in Tobramycin Carbamate Biosynthesis
Gene | Protein Function | Role in CTB Pathway |
---|---|---|
tobC | 2-Deoxy-scyllo-inosose synthase | 2-DOS ring formation from glucose |
tobS1 | L-Glutamine:DOI aminotransferase | Transamination of DOI intermediate |
tobM2 | 6-Glycosyltransferase | Glycosylation at C-6 position |
tobZ | O-Carbamoyltransferase | Carbamoylation at 6´´-position |
tobO | Oxygenase | Hydroxylation of precursor molecules |
The Lrp/AsnC family regulator TobR acts as a repressor of carbamoyltobramycin biosynthesis. In S. tenebrarius Tb, TobR binds to the promoter region of tobO (encoding a pathway oxygenase), inhibiting its transcription [3] [4]. Experimental validation shows:
Table 2: Impact of TobR Engineering on CTB Biosynthesis
Genetic Modification | CTB Titer Change | Regulatory Mechanism |
---|---|---|
tobR knockout | +22.35% | Derepression of tobO transcription |
tobR overexpression | -10.23% | Suppression of tobO expression |
¹³C metabolic flux analysis in S. tenebrarius reveals dynamic competition between CTB, apramycin, and kanamycin B carbamate pathways for glucose/glycerol-derived precursors [1] [4]. Key findings include:
Table 3: Carbon Source Impact on Precursor Flux and Antibiotic Ratios
Carbon Source | EMP:ED:PP Flux (%) | NADPH (mmol/gDCW/h) | Kanamycin B Carbamate Reduction |
---|---|---|---|
Glucose | 45:45:10 | 0.8 ± 0.1 | Baseline |
Glucose + Glycerol | 50:30:20 | 2.5 ± 0.3 | 3.0-fold |
Disruption of apramycin-specific genes redirects shared precursors toward CTB:
tobO encodes a pathway oxygenase that hydroxylates late-stage intermediates before carbamoylation. Its overexpression significantly enhances CTB yields:
Table 4: CTB Titer Improvements via tobO and tobR Engineering
Engineered Strain | Promoter/Modification | CTB Titer (g/L) | Yield Increase vs. WT |
---|---|---|---|
Wild-type | Native | 2.64 | Baseline |
tobO overexpression | ermEp* | 3.60 | 36.36% |
tobO overexpression | kasOp* | 3.24 | 22.84% |
ΔtobR | N/A | 3.23 | 22.35% |
ΔtobR + tobO (ermEp*) | Combinatorial | 3.76 | 42.42% |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: